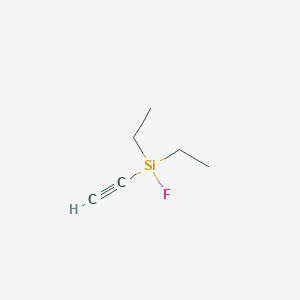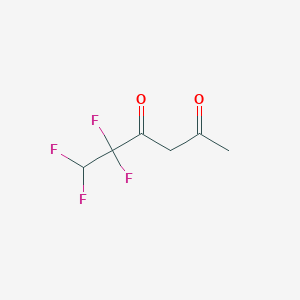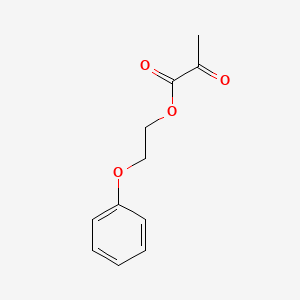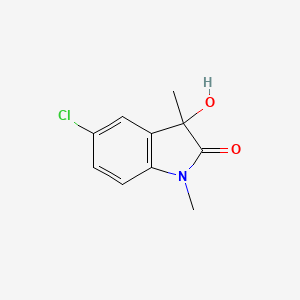
2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- is a derivative of the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone derivatives under acidic conditions to form the indole ring . Another common method involves the use of methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
科学研究应用
2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the production of dyes and pigments.
作用机制
The mechanism of action of 2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This compound is known to modulate enzyme activity and receptor binding, leading to its diverse biological effects .
相似化合物的比较
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-: Another indole derivative with similar chemical properties.
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-3-hydroxy-: Shares structural similarities but differs in its pharmacological profile.
Uniqueness
2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and hydroxy groups contribute to its reactivity and potential therapeutic applications .
属性
CAS 编号 |
61110-60-9 |
|---|---|
分子式 |
C10H10ClNO2 |
分子量 |
211.64 g/mol |
IUPAC 名称 |
5-chloro-3-hydroxy-1,3-dimethylindol-2-one |
InChI |
InChI=1S/C10H10ClNO2/c1-10(14)7-5-6(11)3-4-8(7)12(2)9(10)13/h3-5,14H,1-2H3 |
InChI 键 |
AODXSHWXYTUCFW-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C1=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


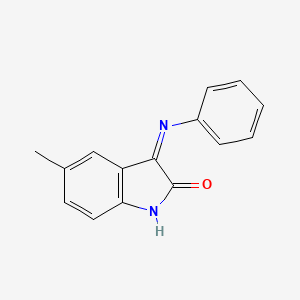
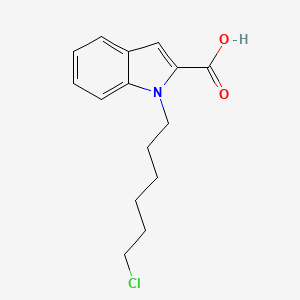
![[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B14594372.png)
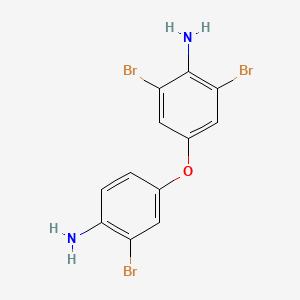
![Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14594380.png)
![N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14594383.png)
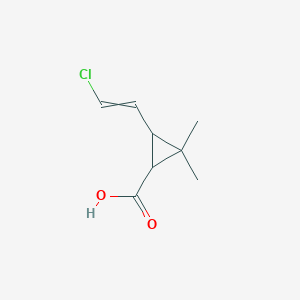
![3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile](/img/structure/B14594391.png)
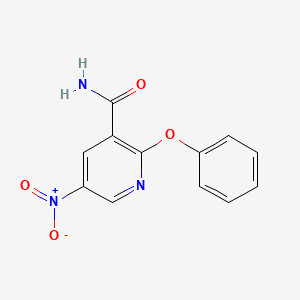
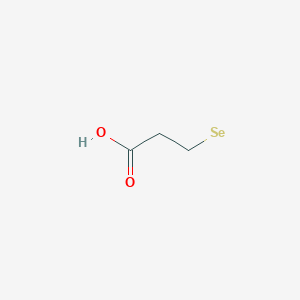
![(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol](/img/structure/B14594412.png)
